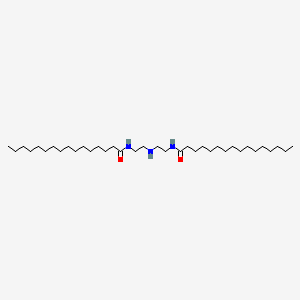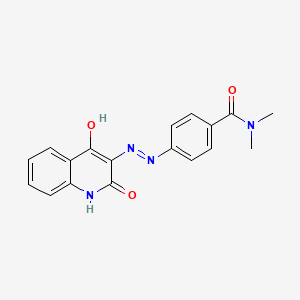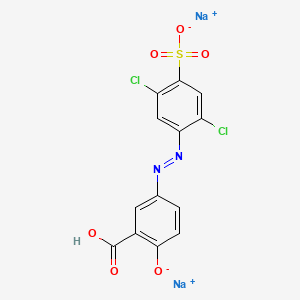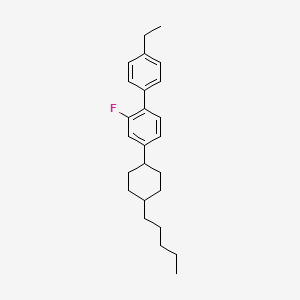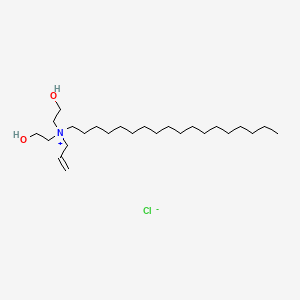
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple allyloxy groups and a maleate moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate typically involves the reaction of maleic anhydride with a suitable allyloxy-substituted alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of maleic anhydride with allyloxy-substituted alcohol in the presence of a catalyst.
Step 2: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the maleate moiety into succinate derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce succinate derivatives.
科学的研究の応用
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate involves its interaction with specific molecular targets. The compound’s allyloxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The maleate moiety may also participate in redox reactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen fumarate
- (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen succinate
Uniqueness
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is unique due to its specific combination of allyloxy and maleate functional groups. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of multiple allyloxy groups enhances its versatility in chemical synthesis and industrial applications.
特性
CAS番号 |
85661-29-6 |
|---|---|
分子式 |
C18H26O7 |
分子量 |
354.4 g/mol |
IUPAC名 |
(Z)-4-oxo-4-[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]but-2-enoic acid |
InChI |
InChI=1S/C18H26O7/c1-4-9-22-12-18(13-23-10-5-2,14-24-11-6-3)15-25-17(21)8-7-16(19)20/h4-8H,1-3,9-15H2,(H,19,20)/b8-7- |
InChIキー |
KNDUUGQODQGFMG-FPLPWBNLSA-N |
異性体SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)O |
正規SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)

